2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Overview
Description
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring and a triazole ring linked to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and reduced triazole derivatives.
Substitution: Formation of substituted pyridine and triazole derivatives.
Scientific Research Applications
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Protein Aggregation Inhibition: The compound has been shown to inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2,5-dipyridyl and 4-aminopyridine share structural similarities with 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives are structurally related.
Uniqueness
This compound is unique due to its combined pyridine and triazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODTGGRKRVWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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